4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
Overview
Description
4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine is a heterocyclic compound that contains a pyridine ring fused with an oxadiazole ring. The presence of an iodobenzyl group attached to the oxadiazole ring adds to its unique chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical activities.
Preparation Methods
The synthesis of 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine typically involves multiple steps. One common method includes the reaction of 4-iodobenzyl chloride with thiourea to form 4-iodobenzyl isothiocyanate. This intermediate then reacts with hydrazine hydrate to form 4-iodobenzylthiosemicarbazide. The final step involves cyclization with pyridine-2-carboxylic acid in the presence of a dehydrating agent to yield the target compound .
Chemical Reactions Analysis
4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the thioether linkage can undergo oxidation to form sulfoxides or sulfones. Reduction reactions can also occur, affecting the oxadiazole ring.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine involves its interaction with various molecular targets. The iodobenzyl group can facilitate binding to specific proteins or enzymes, potentially inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting cellular processes. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 4-{5-[(4-Iodobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine include:
4-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: This compound has a chlorobenzyl group instead of an iodobenzyl group, which affects its reactivity and biological activity.
4-{5-[(4-Methylbenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: The presence of a methyl group instead of an iodine atom results in different chemical and biological properties.
4-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine: The fluorobenzyl group imparts unique electronic properties to the compound, influencing its interactions with biological targets.
Properties
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-10(2-4-12)9-20-14-18-17-13(19-14)11-5-7-16-8-6-11/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBAXTYEJCEQJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701175009 | |
Record name | 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478482-76-7 | |
Record name | 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478482-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[5-[[(4-Iodophenyl)methyl]thio]-1,3,4-oxadiazol-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701175009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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